molecular formula C16H20F2N2O5S B2737108 Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate CAS No. 1797213-29-6

Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2737108
CAS No.: 1797213-29-6
M. Wt: 390.4
InChI Key: PUKHEQJFVFBLDA-UHFFFAOYSA-N
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Description

Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzamido group, and the incorporation of the difluoromethylsulfonyl moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Benzamido Group: This can be achieved through amide bond formation reactions, typically using reagents like benzoyl chloride and amines.

    Incorporation of the Difluoromethylsulfonyl Moiety: This step may involve the use of difluoromethylsulfonyl chloride and appropriate nucleophiles under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the piperidine ring or the benzamido group.

    Reduction: Reduction reactions may target the carbonyl groups or other reducible moieties within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamido group or the difluoromethylsulfonyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The difluoromethylsulfonyl moiety may play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(methylsulfonyl)benzamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((2-(trifluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate

Uniqueness

Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate is unique due to the presence of the difluoromethylsulfonyl moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable molecule in various scientific applications.

Properties

IUPAC Name

methyl 4-[[[2-(difluoromethylsulfonyl)benzoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O5S/c1-25-16(22)20-8-6-11(7-9-20)10-19-14(21)12-4-2-3-5-13(12)26(23,24)15(17)18/h2-5,11,15H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKHEQJFVFBLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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